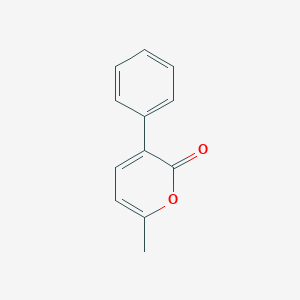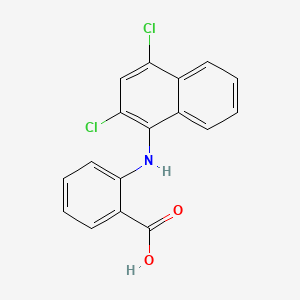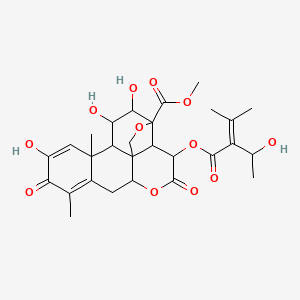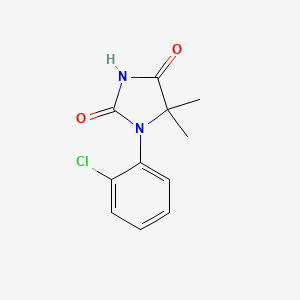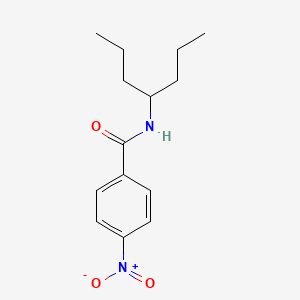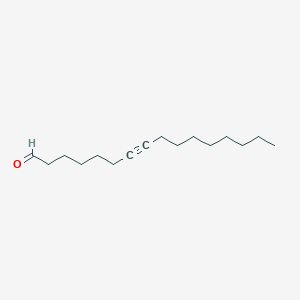
Hexadec-7-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-7-ynal is an organic compound with the molecular formula C16H28O It is an aliphatic aldehyde with a triple bond at the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-7-ynal can be synthesized through various methods. One common approach involves the partial reduction of hexadec-7-ynoic acid. This reaction typically uses a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the selective hydrogenation of hexadec-7-yne. This method ensures high yield and purity of the final product. The reaction is usually carried out in the presence of a palladium catalyst under mild temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-7-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hexadec-7-ynoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to hexadec-7-ynol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Hexadec-7-ynoic acid.
Reduction: Hexadec-7-ynol.
Substitution: Products depend on the nucleophile used, such as hexadec-7-ynamine when using ammonia.
Aplicaciones Científicas De Investigación
Hexadec-7-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of hexadec-7-ynal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways and cellular functions, leading to its observed biological effects .
Comparación Con Compuestos Similares
Hexadec-7-ynal can be compared with other similar compounds such as:
Hexadec-7-enoic acid: Similar in structure but with a double bond instead of a triple bond.
Hexadec-7-ynol: The alcohol derivative of this compound.
Hexadec-7-ynoic acid: The carboxylic acid derivative of this compound.
Propiedades
Número CAS |
51824-09-0 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
hexadec-7-ynal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-8,11-15H2,1H3 |
Clave InChI |
CNTLWEVFZAYUJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
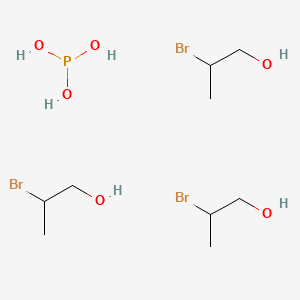



![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)

